molecular formula C6H6ClNO2S B3176668 2-Methylpyridine-4-sulfonyl chloride CAS No. 1025509-77-6

2-Methylpyridine-4-sulfonyl chloride

Cat. No.: B3176668
CAS No.: 1025509-77-6
M. Wt: 191.64 g/mol
InChI Key: YEVNZFBCVWXEBS-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-sulfonyl chloride (CAS: 1025509-77-6) is a heteroaromatic sulfonyl chloride with the molecular formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol . It features a pyridine ring substituted with a methyl group at the 2-position and a sulfonyl chloride group at the 4-position. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its sulfonyl chloride group enables reactivity with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters, making it valuable for constructing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpyridine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the sulfonation of 2-methylpyridine followed by chlorination. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agent and thionyl chloride or phosphorus pentachloride as the chlorinating agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process typically involves passing the starting material through a column packed with a catalyst, such as Raney nickel, using a low boiling point alcohol at high temperature .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

2-Methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: It is used in the synthesis of biologically active compounds, including antimicrobial agents.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methylpyridine-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-methylpyridine-4-sulfonyl chloride with three structurally related compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity/Concentration Key Structural Features
This compound 1025509-77-6 C₆H₆ClNO₂S 191.64 Not specified Pyridine ring with 2-Me and 4-SO₂Cl
2-Chloro-4-methylpyridine-3-sulfonyl chloride 1208081-91-7 C₆H₅Cl₂NO₂S 226.08 97% Pyridine ring with 2-Cl, 4-Me, and 3-SO₂Cl
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 188.57 100% Pyrimidine ring with 2-Cl, 6-Me, and 4-COOH

Key Observations :

  • Substitution Patterns : The position of substituents significantly alters electronic and steric effects. For example, the sulfonyl chloride group in this compound (4-position) vs. 3-position in 2-chloro-4-methylpyridine-3-sulfonyl chloride affects resonance stabilization and nucleophilic attack sites .

Reactivity and Stability

  • This compound :

    • High electrophilicity due to the electron-withdrawing sulfonyl chloride group. Reacts readily with amines to form sulfonamides under mild conditions .
    • Susceptible to hydrolysis in aqueous environments, requiring anhydrous handling.
  • However, steric hindrance at the 3-position may slow reactions .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid :

    • Carboxylic acid functionality enables salt formation or esterification, contrasting with sulfonyl chloride’s role in covalent bond formation. Stability is higher in aqueous media due to the absence of hydrolytically labile groups .

Research Findings and Data Gaps

  • Synthetic Utility : Studies highlight this compound’s efficiency in cross-coupling reactions, achieving >90% yields in sulfonamide formations under optimized conditions .
  • Comparative Studies: Limited direct comparisons of reactivity among these compounds exist. A 2024 study noted that 2-chloro-4-methylpyridine-3-sulfonyl chloride exhibits faster reaction kinetics with primary amines but lower selectivity due to steric effects .
  • Unresolved Questions : Long-term stability data and eco-toxicological profiles for these compounds remain understudied.

Biological Activity

2-Methylpyridine-4-sulfonyl chloride (CAS No. 1025509-77-6) is a sulfonyl chloride compound characterized by its pyridine ring substituted with a methyl group and a sulfonyl chloride functional group. This compound exhibits significant reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

  • Molecular Formula : C6H6ClNOS2
  • Molecular Weight : 195.70 g/mol
  • Structure : The compound features a pyridine ring with a methyl group at the 2-position and a sulfonyl chloride at the 4-position, which enhances its electrophilic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic amino acids in proteins, leading to modulation of enzymatic activity or receptor function. This interaction can result in various biological effects, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Compounds with sulfonamide structures often exhibit antibacterial properties, suggesting that derivatives of this compound may have similar effects.
  • Anticancer Potential : Preliminary studies indicate that sulfonyl-containing compounds can influence cancer cell proliferation and survival.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those related to this compound, possess notable antibacterial properties. A study highlighted that compounds derived from sulfonyl chlorides showed effective inhibition against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyridine sulfonyl chlorides can inhibit cancer cell growth. One study reported that certain pyridine-based compounds exhibited IC50 values below 5 μM against glioma cells, indicating strong anticancer activity . The mechanism involves modulation of pathways such as the Hypoxia Inducible Factor (HIF) pathway, which is crucial in cancer biology .

Case Studies

Study Findings Reference
Antimicrobial ScreeningDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria with IC50 values ranging from 10 to 50 μM.
Cancer Cell ProliferationShowed concentration-dependent inhibition of glioma cell lines with IC50 values <5 μM.
Enzyme InhibitionIdentified as an effective inhibitor of specific enzyme targets related to metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-methylpyridine-4-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation of 2-methylpyridine followed by chlorination. Key steps include:

  • Sulfonation: Reacting 2-methylpyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.
  • Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
    Critical Factors:
  • Temperature Control: Excess heat during sulfonation can lead to by-products like sulfones or decomposition .
  • Moisture Avoidance: Hydrolysis of sulfonyl chloride intermediates is minimized using anhydrous solvents (e.g., dichloromethane) and inert atmospheres (argon/nitrogen) .
    Yield Optimization:
  • Purity of reagents (e.g., SOCl₂ distillation before use) and stoichiometric excess (10 equivalents of sulfonyl chloride precursors) improve yields to >80% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.65 (s, 3H, CH₃), δ 8.10–8.50 (m, 3H, pyridine ring) confirm the methyl and aromatic groups.
    • ³⁵Cl NMR: Detects chloride presence at ~200–250 ppm.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>99% achievable via column chromatography) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Sulfonyl chloride (S=O) stretches appear at 1360 cm⁻¹ and 1180 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to volatility and toxic fumes (e.g., SO₂, HCl) released during reactions .
  • Storage: Keep at 2–8°C in airtight, moisture-resistant containers under inert gas (argon) to prevent hydrolysis .
  • Emergency Measures:
    • Spills: Neutralize with sodium bicarbonate; collect residues in sealed containers .
    • Exposure: Immediate rinsing with water for 15 minutes, followed by medical consultation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate instability of this compound during derivatization?

Methodological Answer:

  • Low-Temperature Reactions: Conduct reactions at 0–5°C to slow decomposition. Use ice-water baths and pre-cooled solvents .
  • In Situ Generation: Prepare sulfonyl chloride immediately before use to avoid storage-related degradation .
  • Stabilizing Agents: Add molecular sieves or anhydrous MgSO₄ to scavenge trace moisture .
  • Alternative Chlorination Routes: NaClO₂-mediated chlorination (as in pyridine-2-sulfonyl chloride synthesis) may offer milder conditions and higher selectivity .

Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., unexpected by-products) during sulfonamide synthesis?

Methodological Answer:

  • By-Product Identification:
    • LC-MS: Detect hydrolyzed sulfonic acids or sulfones (common impurities from moisture exposure) .
    • Tandem Mass Spectrometry (MS/MS): Differentiate isomers (e.g., 2-methylpyridine-3-sulfonyl chloride vs. 4-sulfonyl chloride).
  • Reaction Monitoring:
    • In Situ IR Spectroscopy: Track sulfonyl chloride consumption (S=O peak reduction) in real time .
  • Computational Modeling:
    • Density Functional Theory (DFT) predicts reaction pathways to identify competing mechanisms (e.g., ring sulfonation vs. methyl group oxidation) .

Q. How does this compound compare to analogous sulfonyl chlorides in functionalizing biomolecules?

Methodological Answer:

  • Reactivity Profile:
    • The pyridine ring enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides) compared to aliphatic sulfonyl chlorides .
    • Steric hindrance from the methyl group may reduce reactivity with bulky nucleophiles.
  • Biological Compatibility:
    • The compound’s stability in aqueous buffers (pH 6–8) makes it suitable for modifying proteins or peptides under physiological conditions .
  • Case Study:
    • In synthesizing N-alkylated sulfonamides, this compound achieved 70% coupling efficiency with primary amines vs. 50% for benzene sulfonyl chloride .

Properties

IUPAC Name

2-methylpyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVNZFBCVWXEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylpyridine-4-sulfonyl chloride
2-Methylpyridine-4-sulfonyl chloride
2-Methylpyridine-4-sulfonyl chloride
2-Methylpyridine-4-sulfonyl chloride
2-Methylpyridine-4-sulfonyl chloride

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